molecular formula C9H13NO B8622405 1-(4-Pyridyl)-1-butanol

1-(4-Pyridyl)-1-butanol

Cat. No. B8622405
M. Wt: 151.21 g/mol
InChI Key: ROVFFIGUCBTDGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08962003B2

Procedure details

Pyridinium chlorochromate (4.27 g, 19.84 mmol) was suspended in dry dichloromethane (50 ml) in a round-bottom flask under an atmosphere of N2. After stirring for 5 min, 1-(4-pyridyl)-1-butanol (2.0 g, 13.23 mmol) in dry dichloromethane (10 ml) was added. The reaction was followed by t.l.c. and once complete (˜2 h) anhydrous ether (70 ml) was added. The supernatant was decanted and the residual black gum was washed with anhydrous ether (4×100 ml). The combined organic fractions were concentrated in vacuo, and the black tar-like substance was purified by flash chromatography [EtOAc as eluant] to give a brown oil. The product was then purified by silica gel column chromatography [3:1 EtOAc:hexanes as eluant] to give n-propyl 4-pyridyl ketone [Registry No. 1701-71-9] as a yellowy-green oil (520 mg, 27%). 1H NMR (300 MHz, CDC3): δ 1.01 (3H, t, J=7.5 Hz, CH3), 1.78 (2H, sxt, J=7.4 Hz, —CH2—), 2.95 (2H, t, J=7.2 Hz, CH2—CO), 7.72 (2H, d, J=5 Hz, H-3, H-5), 8.81 (2H, d, J=5 Hz, H-2, H-6) ppm.
Quantity
4.27 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
70 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[N:12]1[CH:17]=[CH:16][C:15]([CH:18]([OH:22])[CH2:19][CH2:20][CH3:21])=[CH:14][CH:13]=1.CCOCC>ClCCl>[N:12]1[CH:17]=[CH:16][C:15]([C:18]([CH2:19][CH2:20][CH3:21])=[O:22])=[CH:14][CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
4.27 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
N1=CC=C(C=C1)C(CCC)O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
70 mL
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The supernatant was decanted
WASH
Type
WASH
Details
the residual black gum was washed with anhydrous ether (4×100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic fractions were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the black tar-like substance was purified by flash chromatography [EtOAc as eluant]
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
The product was then purified by silica gel column chromatography [3:1 EtOAc:hexanes as eluant]

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
N1=CC=C(C=C1)C(=O)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.